molecular formula C6H7N3O2 B3420561 1-methyl-4-[(E)-2-nitroethenyl]pyrazole CAS No. 1951371-45-1

1-methyl-4-[(E)-2-nitroethenyl]pyrazole

Cat. No.: B3420561
CAS No.: 1951371-45-1
M. Wt: 153.14 g/mol
InChI Key: QVIOAKYACIEATD-NSCUHMNNSA-N
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Description

Significance of Pyrazole (B372694) Frameworks in Chemical Synthesis

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis. nih.gov Its aromatic nature and the presence of multiple reaction sites make it a versatile building block for the construction of a wide array of more complex molecules. Pyrazole derivatives are integral components in pharmaceuticals, agrochemicals, and materials science, owing to their diverse biological and physical properties. researchgate.netresearchgate.net The ability to functionalize the pyrazole ring at various positions allows for fine-tuning of its steric and electronic properties, making it an attractive core for combinatorial chemistry and drug discovery programs. ias.ac.in

Role of Nitroalkenes as Versatile Synthetic Intermediates

Nitroalkenes, characterized by a nitro group attached to a carbon-carbon double bond, are highly valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the double bond, rendering it susceptible to a variety of nucleophilic addition reactions. wikipedia.orgorganic-chemistry.org This reactivity makes nitroalkenes excellent Michael acceptors and partners in cycloaddition reactions. researchgate.net Furthermore, the nitro group itself can be transformed into a range of other functional groups, including amines, oximes, and carbonyls, further highlighting the synthetic utility of nitroalkenes. mdma.ch

Genesis of Pyrazole-Nitroalkene Hybrid Architectures in Organic Chemistry Research

The development of pyrazole-nitroalkene hybrid architectures stems from the desire to create novel molecular frameworks with enhanced reactivity and potential for the synthesis of complex nitrogen-containing heterocycles. The juxtaposition of the electron-rich pyrazole ring with the electron-deficient nitroalkene creates a push-pull system that can influence the reactivity of both moieties. Early investigations into the synthesis of such hybrids were driven by the exploration of fundamental reaction mechanisms and the desire to expand the synthetic toolbox available to organic chemists. mdpi.comorganic-chemistry.org The inherent potential of these systems as precursors for a variety of molecular scaffolds has continued to fuel research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIOAKYACIEATD-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951371-45-1
Record name 1-methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole
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Synthetic Methodologies for 1 Methyl 4 E 2 Nitroethenyl Pyrazole and Analogous Pyrazole Nitroalkenes

Approaches Involving Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (Michael acceptor). masterorganicchemistry.com Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, making them ideal substrates for these reactions in the synthesis of functionalized pyrazoles. rsc.org

Michael Addition of Activated Methylene (B1212753) Compounds to Nitrovinyl Arenes

A versatile, two-step approach to pyrazole-nitroalkenes involves the initial Michael addition of an activated methylene compound to a nitrovinyl arene. This is followed by a cyclocondensation reaction with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring.

This synthetic route begins with the conjugate addition of a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, to a nitrovinyl arene. dergipark.org.trresearchgate.net This addition is often catalyzed by a base like piperidine (B6355638) and results in a diketonic Michael adduct. The subsequent step involves the reaction of this adduct with a hydrazine, for instance, methylhydrazine, in a solvent like ethanol (B145695). researchgate.net This cyclization step proceeds to form the substituted pyrazole ring, yielding the target structure. A significant advantage of this methodology is the ability to use microwave activation, which can shorten reaction times and often avoids the need for protecting groups on other sensitive moieties, such as an indole (B1671886) nitrogen. researchgate.netosi.lv

Table 1: Synthesis of Pyrazoles via Michael Addition of Dicarbonyl Compounds to Nitrovinyl Arenes and Subsequent Cyclization dergipark.org.trresearchgate.net
Nitrovinyl AreneActivated Methylene CompoundHydrazineFinal Pyrazole ProductYield
(E)-2-(2-nitrovinyl)furanAcetylacetoneHydrazine hydrate (B1144303)3-(Furan-2-yl)-5-methyl-1H-pyrazole-4-carbaldehydeGood
(E)-1-methoxy-4-(2-nitrovinyl)benzeneAcetylacetoneHydrazine hydrate3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehydeGood
(E)-1-chloro-4-(2-nitrovinyl)benzeneAcetylacetoneHydrazine hydrate3-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehydeGood
3-(2-nitrovinyl)-1H-indoleAcetylacetoneHydrazine hydrate3-Methyl-4-(2-(1H-indol-3-yl)-1-nitroethyl)-1H-pyrazol-5(4H)-oneModerate-High

Base-Mediated Michael Addition Pathways

Base-mediated Michael addition reactions provide a direct route to substituted pyrazoles from hydrazones and nitroolefins. In a notable example, N-monosubstituted hydrazones react with nitroolefins in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), to yield 1,3,4,5-tetrasubstituted pyrazoles. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds through a stepwise cycloaddition pathway involving a key nitropyrazolidine intermediate. organic-chemistry.org Subsequent quenching with a strong acid like trifluoroacetic acid (TFA) is often crucial for achieving good product yields. organic-chemistry.org

Another effective method involves the direct Michael addition of hydrazines to nitrostyrenes under mild, non-catalytic conditions. organic-chemistry.org This reaction can proceed via a retro-aza-Henry-type process, particularly in protic solvents like methanol, to yield N-substituted benzyl (B1604629) hydrazones. These intermediates can then be used to synthesize biologically important N-methyl pyrazoles in a one-pot manner by reacting the corresponding nitrostyrenes with methylhydrazine. organic-chemistry.org The reaction is often accelerated by using an excess of the hydrazine, leading to high yields of the desired product. organic-chemistry.org

Enantioselective Michael Additions to Nitroalkenes

The development of organocatalysis has enabled highly enantioselective Michael additions to nitroalkenes, providing access to chiral pyrazole derivatives. Chiral bifunctional organocatalysts, particularly those based on squaramide or thiourea (B124793) scaffolds derived from cinchona alkaloids, have proven highly effective. nih.govresearchgate.netrsc.org

These catalysts facilitate the conjugate addition of various nucleophiles, including pyrazolin-5-ones and 1,3-dicarbonyl compounds, to nitroalkenes with high yields and excellent enantioselectivities (up to 97% ee). nih.govresearchgate.net The reaction typically requires a very low catalyst loading (e.g., 0.25–5 mol%) and proceeds under mild conditions. nih.govresearchgate.net The success of these catalysts is attributed to their ability to simultaneously activate the nucleophile and the electrophile (nitroalkene) through hydrogen bonding interactions within a well-organized transition state. This dual activation strategy effectively controls the stereochemical outcome of the reaction. The resulting chiral pyrazol-3-ol and related derivatives are valuable building blocks in medicinal chemistry. nih.govnih.gov

Table 2: Enantioselective Michael Addition of Pyrazolin-5-ones to Nitroalkenes nih.govresearchgate.net
NucleophileNitroalkeneCatalyst TypeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Pyrazolin-5-oneβ-NitrostyreneSquaramide0.25>9994
Pyrazolin-5-one(E)-1-nitro-2-(p-tolyl)etheneSquaramide0.25>9992
Pyrazolin-5-one(E)-1-(4-chlorophenyl)-2-nitroetheneSquaramide0.25>9991
Pyrazolin-5-oneβ-CF3-β-disubstituted nitroalkeneBifunctional SquaramideN/Aup to 88up to 97
3-Methyl-2-pyrazolin-5-oneβ-NitrostyreneTertiary amine-thiourea5up to 95up to 88

Cycloaddition and Annulation Strategies

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical strategy for constructing the five-membered pyrazole ring system directly. beilstein-journals.org

[3+2]-Cycloaddition Reactions with Nitroalkenes

In a [3+2] cycloaddition, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form a five-membered ring. organic-chemistry.org Nitroalkenes serve as excellent dipolarophiles in these reactions due to their electron-deficient nature. mdpi.com The reaction of a nitroalkene with a suitable 1,3-dipole, such as a diazo compound or a nitrylimine, can lead directly to a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. mdpi.comnih.gov DFT computational studies indicate that these reactions can proceed through a single-step mechanism, although the polarity of the solvent can influence whether the reaction competes with the formation of zwitterionic intermediates. mdpi.com

The 1,3-dipolar cycloaddition between a diazo compound and an alkene is a classic and highly effective method for pyrazole synthesis. researchgate.netrsc.org When the alkene is a nitroalkene, this reaction provides a direct route to nitropyrazole derivatives. Diazo compounds can be generated in situ from stable precursors like N-tosylhydrazones, which enhances the safety and practicality of the method. organic-chemistry.org

An organocatalyzed three-component protocol has been developed that uses diazoacetonitrile to construct a range of cyanopyrazole derivatives. researchgate.net This strategy involves a piperidine-catalyzed Knoevenagel condensation of an aldehyde with malononitrile, followed by a formal [3+2] cycloaddition with the diazo compound, providing an efficient and regioselective route to highly functionalized pyrazoles. researchgate.net This approach highlights the versatility of combining cycloaddition reactions with other transformations in a one-pot sequence to build molecular complexity.

Annulation of Hydrazones with Nitroalkenes

The annulation of hydrazones with nitroalkenes represents a significant strategy for the synthesis of pyrazoles. chim.it This method can proceed through different mechanistic pathways depending on the reaction conditions and the nature of the substrates. chim.itresearchgate.net

Under basic conditions, the reaction between hydrazones and nitroalkenes can be directed to form specific regioisomers. For instance, the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates a stepwise mechanism that commences with the Michael addition of the carbon-centered anion of the hydrazone to the nitroalkene. researchgate.net This pathway allows for regioselective control that differs from typical 1,3-dipolar cycloaddition reactions. nih.gov

Alternatively, employing N-tosylhydrazones in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient route to NH-pyrazoles. researchgate.netnih.gov This reaction proceeds via a sequential Baylis-Hillman/intramolecular cyclization mechanism, yielding products with reversed regioselectivity compared to the cycloaddition of diazo compounds. nih.gov

Acid catalysis, often with trifluoroacetic acid (TFA), can also mediate the oxidative annulation of hydrazones with nitroalkenes. researchgate.net The reactivity and the final products can be influenced by the substituents on the nitroalkene. For example, the reaction with α-halonitroalkenes under acidic conditions can be complex, sometimes leading to mixtures of 4-halo- and 4-nitropyrazoles, as the elimination of HX and HNO₂ are competing processes. researchgate.net

Table 1: Annulation Reactions of Hydrazones with Nitroalkenes

Hydrazone Type Nitroalkene Type Catalyst/Conditions Mechanism Product Type Reference
Alkylhydrazones Chromone-derived nitroalkenes Acid (TFA) Oxidative Annulation Substituted Pyrazoles researchgate.net
N-Tosylhydrazones General nitroalkenes Base (DABCO) Baylis-Hillman/Cyclization NH-Pyrazoles nih.gov
General Hydrazones α-Halonitroalkenes Acid (TFA) Oxidative Annulation/Elimination 4-Halo/4-Nitropyrazoles researchgate.net
Hydrazones General nitroalkenes Base (e.g., DBU) Michael Addition/Cyclization Substituted Pyrazoles researchgate.net
Sydnone-Alkyne Cycloaddition as a Route to Pyrazoles

The [3+2] cycloaddition reaction between sydnones, a class of mesoionic compounds, and alkynes is a powerful and highly regioselective method for constructing the pyrazole ring. core.ac.uk This approach has been exploited to create a wide range of pyrazole-templated compounds. core.ac.uk Historically, these reactions often required harsh conditions and could suffer from a lack of regioselectivity, particularly with internal alkynes. acs.org

Significant advancements have been made with the introduction of copper catalysis. The copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) proceeds under mild conditions with total regiocontrol, affording 1,4-disubstituted pyrazoles. acs.org This method has been refined into a robust, one-pot, three-step procedure starting from readily available arylglycines. acs.org The process involves the in-situ generation of the sydnone (B8496669) via nitrosylation and cyclization, followed by the copper-catalyzed cycloaddition with a terminal alkyne. acs.orgbeilstein-journals.org This circumvents the need to pre-isolate the sydnone substrates, enhancing the reaction's efficiency and potential. acs.org The versatility of this method allows for the synthesis of diverse pyrazole derivatives by varying both the arylglycine and the alkyne coupling partner. core.ac.uk

Table 2: Sydnone-Alkyne Cycloaddition for Pyrazole Synthesis

Sydnone Precursor Alkyne Catalyst/Conditions Key Features Product Reference
Arylglycines Terminal Alkynes Cu(I) with phenanthroline-based ligand One-pot, three-step; high regioselectivity 1,4-Disubstituted Pyrazoles acs.org
N-Alkylsydnones Alkynylboronates Thermal High regioselectivity, tolerant of N-alkyl groups Substituted Pyrazoles core.ac.uk
N-Aryl sydnones Terminal Alkynes Cu(I)/BPDS Mild conditions, total regiocontrol 1,4-Pyrazoles acs.org
Sydnones 2-Alkynyl-1,3-dithianes Base-mediated Excellent regioselectivity, broad scope Polysubstituted Pyrazoles acs.org

Oxidative Annulation Mechanisms

Oxidative annulation provides a pathway to pyrazoles from precursors that require an oxidation step to achieve the final aromatic ring system. chim.it These reactions are distinct from simple cycloadditions as they involve a change in the oxidation state of the reactants. chim.it The annulation of nitroalkenes, for instance, can proceed through several oxidative routes, including oxidative annulation, annulation/elimination, and self-oxidative annulation pathways. chim.itresearchgate.net

In the context of metal-mediated synthesis, oxidation is a critical step for inducing the formation of the N-N bond. A notable example involves the use of diazatitanacycles. nih.govrsc.org In this mechanistic pathway, the pyrazole ring is formed via an oxidation-induced N-N reductive elimination. nih.gov The oxidation of a diazatitanacyclohexadiene intermediate by an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is the crucial step that triggers the N-N bond formation and subsequent reductive elimination to yield the pyrazole. nih.gov Kinetic and mechanistic studies reveal that the first of two oxidation events is rate-limiting and involves coordination of the oxidant to the titanium center, highlighting an inner-sphere mechanism. nih.govrsc.org This approach is significant as it avoids the use of potentially hazardous reagents like hydrazine by forming the N-N bond in the final step. researchgate.net

Cyclocondensation and Ring-Closing Reactions

Cyclization of Diketonic Michael Adducts with Hydrazine Derivatives

A straightforward and effective method for synthesizing substituted pyrazoles involves the cyclization of 1,3-diketonic Michael adducts with hydrazine derivatives. dergipark.org.trhacettepe.edu.tr This two-step process begins with the Michael addition of a 1,3-dicarbonyl compound, such as acetylacetone, to a nitroalkene. dergipark.org.tr This addition reaction, often catalyzed by a base like piperidine, generates a 1,3-diketonic Michael adduct. hacettepe.edu.tr

In the second step, these adducts are subjected to a cyclization reaction with hydrazine hydrate. dergipark.org.tr This ring-closing condensation reaction proceeds efficiently to form the pyrazole ring, yielding pyrazole compounds that bear both an aliphatic nitro group and other substituents derived from the initial reactants. dergipark.org.tr This methodology has been successfully applied to synthesize novel pyrazoles in good to excellent yields. dergipark.org.tr

Table 3: Synthesis of Pyrazoles from Diketonic Michael Adducts

Nitroalkene Reactant 1,3-Dicarbonyl Michael Adduct Yield (%) Pyrazole Product Yield (%) Reference
Heterocyclic Nitroalkenes Acetylacetone 26-70 75-99 dergipark.org.tr

One-Pot Cyclocondensation Protocols

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of pyrazoles, valued for their operational simplicity and broader scope compared to traditional multi-step methods. nih.gov These protocols often involve the in situ generation of a key intermediate, which then undergoes cyclocondensation. beilstein-journals.org

A classic approach is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov In a one-pot variation, the 1,3-diketone is generated in situ from an enolate and a carboxylic acid chloride, and without isolation, is treated with a hydrazine to form the pyrazole. beilstein-journals.orgnih.gov Another prominent one-pot strategy involves a tandem coupling-cyclocondensation sequence, where acid chlorides react with terminal alkynes to form α,β-unsaturated ynones, which are then cyclized in situ with hydrazines. researchgate.net

Furthermore, tandem cyclization-dehydrogenation approaches have been developed. For example, chalcones can be reacted with hydrazines using a bifunctional palladium-on-carbon/K-10 montmorillonite (B579905) catalyst under microwave irradiation. georgiasouthern.edu The acidic clay support facilitates the initial cyclization, while the palladium catalyst promotes the subsequent dehydrogenation to yield the aromatic pyrazole product in a single, solvent-free step. georgiasouthern.edu

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of pyrazoles. researchgate.netnih.govrsc.org These methods offer novel pathways that often provide high efficiency and regioselectivity. researchgate.net One of the most powerful strategies is the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized substrates required in traditional cross-coupling reactions. researchgate.netnih.gov Various transition metals, including palladium, copper, and ruthenium, have been employed to catalyze the formation of new C-C and C-heteroatom bonds at different positions of the pyrazole core. researchgate.netrsc.orgsouthwales.ac.uk

Copper catalysis is particularly notable in several one-pot pyrazole syntheses. For instance, copper catalysts can be used to couple arylboronic acids with a protected diimide to form a hydrazine precursor in situ, which then undergoes cyclocondensation. beilstein-journals.orgnih.gov Copper is also essential for domino reactions where an initial cyclization to form a 3-substituted pyrazole is followed by a copper-catalyzed Ullmann coupling to introduce a substituent at the N1 position. beilstein-journals.orgnih.gov

Iron-based catalysts, sometimes combined with ionic liquids, have been developed as a greener alternative for the condensation of 1,3-diketones and hydrazines, allowing the reaction to proceed efficiently at room temperature. ias.ac.in These diverse transition-metal-catalyzed methodologies provide direct and versatile access to a wide array of functionalized pyrazoles. researchgate.net

Elucidation of Reaction Intermediates

The transient nature of reaction intermediates makes their identification challenging, yet crucial for a complete mechanistic understanding. Spectroscopic studies and carefully designed experiments have provided evidence for several key intermediate species in the pathway to pyrazole formation.

The pathway to pyrazoles frequently involves less-oxidized heterocyclic precursors such as pyrazolidines and pyrazolines. csic.esresearchgate.net In the synthesis of substituted pyrazoles from hydrazones and nitroolefins, a key nitropyrazolidine intermediate has been successfully characterized. organic-chemistry.org These saturated pyrazolidine (B1218672) rings are formed early in the reaction sequence and represent a critical stage before aromatization.

Under different conditions, such as the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, pyrazoline intermediates are readily formed. organic-chemistry.org These partially unsaturated rings can then be oxidized to the corresponding pyrazole. organic-chemistry.org For instance, a stable pyrazolidine has been shown to oxidize to a pyrazoline, which is often not isolated, before undergoing further reaction to yield the final pyrazole product. csic.es

Table 1: Key Intermediates in Pyrazole Synthesis

Intermediate Type Description Role in Synthesis
Pyrazolidine A saturated five-membered ring containing two adjacent nitrogen atoms. An early-stage, stable intermediate formed from the initial condensation of reactants. csic.esorganic-chemistry.org

| Pyrazoline | A partially unsaturated five-membered ring with two adjacent nitrogen atoms and one double bond. | Formed from the oxidation of pyrazolidines or direct cyclization; a precursor to the final aromatic pyrazole. organic-chemistry.orgnih.gov |

The formation of the pyrazole ring can also proceed through a [3+2] cycloaddition mechanism, which involves a three-atom component known as a 1,3-dipole. mdpi.comresearchgate.net In pyrazole synthesis, nitrilimines, generated in situ from precursors like hydrazonoyl chlorides, serve as common 1,3-dipole intermediates. mdpi.comrsc.org These species react with a dipolarophile (a two-atom component, typically an alkene or alkyne) in a process known as the Huisgen cyclization to form the heterocyclic ring. nih.gov This method allows for the regioselective synthesis of highly substituted pyrazoles. mdpi.comnih.gov The reaction of nitrilimines with an appropriate alkene leads to a pyrazoline intermediate, which can then aromatize to the pyrazole. nih.gov

Detailed Understanding of Key Steps

In syntheses involving α,β-unsaturated systems, such as the reaction between a hydrazine and a nitroalkene, the initial step is often a Michael addition (or conjugate addition). ias.ac.innih.gov For example, in the regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins, the reaction is initiated by the nucleophilic attack of the hydrazone on the electron-deficient nitroolefin. organic-chemistry.org This type of 1,4-addition is a common strategy for forming the initial carbon-carbon or carbon-nitrogen bond required to set up the subsequent cyclization. ias.ac.inresearchgate.net The mechanism for the synthesis of certain pyrazoles explicitly involves the Michael addition of hydrazine hydrate to an α,β-unsaturated system as the key initiating event. ias.ac.in

Following the initial addition step, an intramolecular cyclization is typically required to form the five-membered ring. nih.govresearchgate.net This step involves a nucleophilic attack from one part of the linear intermediate onto another, creating the heterocyclic structure. For instance, after a radical addition, an intramolecular cyclization can afford the pyrazole skeleton. organic-chemistry.org In other pathways, the cyclization of hydrazides and alkynyl ketones is a key step. researchgate.net This ring-closing process can occur via various mechanisms, including nucleophilic addition or electrophilic cyclization, ultimately leading to a pyrazoline or pyrazolidine intermediate. nih.govrsc.org

The final step in many pyrazole syntheses is an aromatization reaction, which converts the pyrazoline or pyrazolidine intermediate into the stable, conjugated pyrazole ring. This is often achieved through an elimination reaction. csic.esmdpi.com A particularly relevant example is the elimination of nitrous acid (HNO₂). In one documented mechanism, a stable nitropyrazolidine intermediate is oxidized to a pyrazoline, which then readily loses HNO₂ to yield the aromatic pyrazole. csic.es Similarly, other mechanisms show the elimination of a nitro group, assisted by a lone pair on a hydrazine nitrogen, which serves to re-establish the conjugated π-system of the aromatic ring. mdpi.com

Factors Governing Regioselectivity and Chemo-selectivity

Regioselectivity, which dictates the position of chemical reactions on the pyrazole ring, and chemo-selectivity, which determines the reactivity of one functional group over another, are critical for the efficient synthesis of specifically substituted pyrazoles.

Steric hindrance, the spatial arrangement and size of substituents near a reaction center, plays a significant role in directing the course of pyrazole synthesis and functionalization. nih.gov In reactions involving electrophilic aromatic substitution, bulky groups on the pyrazole ring or the incoming electrophile can prevent reaction at adjacent positions. youtube.com

Ring Formation: During the classical synthesis of the pyrazole ring from a 1,3-dicarbonyl compound and methylhydrazine, the steric bulk of the substituents on the dicarbonyl precursor can strongly influence which carbonyl group is preferentially attacked by the substituted nitrogen of the hydrazine. For instance, in the condensation of phenylhydrazine (B124118) with 2-(trifluoromethyl)-1,3-diketone, the reaction proceeds exclusively to one regioisomer, presumably because the sterically smaller NH2 group of the hydrazine is more nucleophilic and less hindered than the NHPh group. nih.govmdpi.com

Ring Functionalization: When functionalizing a pre-formed pyrazole ring, steric effects are also prominent. Electrophilic substitution on pyrazoles generally occurs at the C4 position, which is electronically favorable and avoids the formation of unstable intermediates that would arise from attack at C3 or C5. quora.comrrbdavc.org However, if the C4 position is blocked or if large substituents are present at C3 and/or C5, the approach of an electrophile can be impeded. For ortho/para directing groups, increasing the bulkiness of the group shows a stronger preference for the para-product over the ortho-product, as it places the incoming electrophile in a less sterically hindered position. youtube.com In the case of forming 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, the precursor is likely 1-methyl-1H-pyrazole-4-carbaldehyde. The synthesis of this aldehyde itself must navigate the steric influences of the N-methyl group to ensure C4 functionalization.

The electronic nature of substituents on the pyrazole ring profoundly modulates its reactivity and the regioselectivity of subsequent transformations. rsc.org Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org

Electron-Donating Groups (EDGs): The N1-methyl group in the target compound is an EDG. It increases the electron density of the pyrazole ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. nih.gov EDGs generally direct incoming electrophiles to the ortho and para positions. wikipedia.org In the pyrazole system, the N1-methyl group activates the C5 and, to a lesser extent, the C3 positions. However, the pyridine-like nitrogen at N2 is strongly deactivating, which makes the adjacent C3 position less reactive. The C4 position remains the most electron-rich and sterically accessible site for electrophilic attack. quora.comnih.gov

Electron-Withdrawing Groups (EWGs): The (E)-2-nitroethenyl group is a powerful EWG due to the nitro group. Once installed, this group significantly deactivates the pyrazole ring towards further electrophilic substitution. Conversely, it enhances the electrophilicity of the pyrazole ring, particularly at the C3 and C5 positions, making them more susceptible to nucleophilic attack. nih.gov The vinyl system itself becomes highly electrophilic, predisposing it to Michael addition reactions. The presence of a trifluoromethyl group (an EWG) on a vinyl ketone has been shown to be a determining factor in the regiochemistry of cyclization reactions. nih.gov Similarly, reactions involving nitroolefins are driven by their strong electrophilic character. organic-chemistry.org

The interplay of these electronic effects is crucial. The initial formation of the 4-substituted pyrazole precursor is facilitated by the activating N-methyl group, while the subsequent introduction of the nitroethenyl side chain, likely via a Henry condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and nitromethane, is a classic example of nucleophilic addition to a carbonyl, driven by the electronics of the aldehyde and the base-generated nitronate anion. wikipedia.orgpsu.eduresearchgate.net

The synthesis of a specific isomer like this compound requires precise control over potential constitutional isomers and stereoisomers. This control is achieved by carefully selecting reagents, catalysts, and reaction conditions that exploit the steric and electronic factors discussed previously.

Regioisomeric Control in Pyrazole Synthesis: The formation of N-methylpyrazoles from unsymmetrical 1,3-diketones and methylhydrazine can lead to mixtures of regioisomers. conicet.gov.ar Research has shown that the choice of solvent is a powerful tool for controlling this regioselectivity. While reactions in ethanol often yield isomeric mixtures, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the selectivity, often favoring a single isomer almost exclusively. conicet.gov.aracs.orgnih.gov Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have also been shown to provide high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Interactive Table: Effect of Solvent on Regioselectivity of Pyrazole Formation
Precursor 1Precursor 2SolventRegioisomer Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol1 : 1.3 conicet.gov.ar
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE89 : 11 conicet.gov.ar
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97 : 3 conicet.gov.ar
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol50 : 50 nih.govmdpi.com
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineDMAc98 : 2 nih.gov

Cycloaddition Routes: 1,3-dipolar cycloaddition reactions offer another pathway where regioselectivity is key. The reaction between tosylhydrazones (which generate diazo compounds in situ) and nitroalkenes has been used to create 3,4-diaryl-1H-pyrazoles with specific regiochemistry confirmed by 2D-NMR and DFT calculations. rsc.org Similarly, reactions between hydrazones and nitroolefins can produce substituted pyrazoles with high regioselectivity, where the outcome is governed by the electronic properties of the reactants and solvent choice. organic-chemistry.org The reaction of nitrylimines with (E)-3,3,3-trichloro-1-nitroprop-1-ene has been shown to proceed with full regioselectivity. nih.gov

Stereoisomeric Control: The (E) configuration of the double bond in this compound is the thermodynamically more stable trans-isomer. This is typically the major product of Henry condensation reactions followed by dehydration. wikipedia.org The initial nitroaldol addition product can be isolated, and subsequent elimination conditions can be chosen to favor the E-alkene. The Henry reaction itself can be controlled to produce specific stereoisomers (diastereomers and enantiomers) through the use of chiral catalysts, which is particularly relevant when synthesizing complex pharmaceutical molecules. wikipedia.orgmdpi.com

Conclusion

Reactivity and Synthetic Transformations of the 1 Methyl 4 E 2 Nitroethenyl Pyrazole Moiety

Reactions of the Nitroethenyl Group

The nitroethenyl substituent is a key functional group, featuring a conjugated system that is highly susceptible to a variety of chemical transformations. Its reactivity is dominated by the electrophilic character of the carbon-carbon double bond and the reducible nitro group.

Reduction of the Nitro Group to Amines

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine. This conversion opens pathways to a wide range of further derivatizations. The reduction of aromatic and conjugated nitro compounds can be achieved using various reagents, with the choice of method depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Commonly employed methods include catalytic hydrogenation and chemical reduction. For nitro-pyrazoles specifically, a system of Nickel-Rhenium (Ni-Re) aqueous slurry with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) or 2-propanol has been shown to be highly effective, providing excellent yields of 80-95%. journalijar.com Other effective reagents include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or metallic iron (Fe) in acidic media. journalijar.comnih.gov Sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent, can also be used to reduce nitro groups to amines when activated by transition metal complexes like Ni(PPh₃)₄. researchgate.net

Table 1: Reagents for the Reduction of Nitro Groups to Amines
Reagent SystemConditionsNotesReference
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)H₂ gas, various solventsCommon industrial method, highly efficient. nih.gov
Ni-Re / Hydrazine HydrateEthanol or 2-propanol, 40-50 °CReported to be very effective for nitro-pyrazoles, with high yields (80-95%). journalijar.com
SnCl₂ / HClEthanol, refluxA classic method for nitro group reduction. journalijar.com
Fe / HCl or Acetic AcidRefluxing acidA cheaper alternative to tin-based reagents. journalijar.comnih.gov
NaBH₄ / NiCl₂ or CoCl₂Methanol, room temp. or 50 °CA milder alternative to catalytic hydrogenation. journalijar.com
NaBH₄ / Ni(PPh₃)₄Ethanol, room temp.Effective for reducing nitroaromatics to amines. researchgate.net

Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the nitroethenyl group is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes it an excellent substrate for nucleophilic conjugate additions (Michael additions) and a reactive partner in cycloaddition reactions. organic-chemistry.orgmasterorganicchemistry.com

Michael Addition: The β-carbon of the nitroethenyl moiety is highly electrophilic and readily undergoes 1,4-conjugate addition with a wide range of "soft" nucleophiles. masterorganicchemistry.comyoutube.com This includes enolates, amines, and thiolates, allowing for the introduction of diverse substituents and the formation of new carbon-carbon or carbon-heteroatom bonds. masterorganicchemistry.comyoutube.com The initial addition product is a nitronate, which is then protonated to yield the functionalized 1-methyl-4-(2-nitroethyl)pyrazole derivative.

Cycloaddition Reactions: The electron-poor double bond can act as a dipolarophile or dienophile in cycloaddition reactions. For instance, in [3+2] cycloaddition reactions with nitrile ylides or nitrones, it can lead to the formation of five-membered heterocyclic rings. mdpi.comresearchgate.net It can also participate as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes like tetrazines, a reaction noted for its rapid kinetics and utility in bioorthogonal chemistry. nih.gov These reactions provide pathways to complex polycyclic structures containing the pyrazole (B372694) core.

Table 2: Representative Reactions of the Nitroethenyl Double Bond
Reaction TypeReagent ClassProduct TypeReference
Michael (1,4-Conjugate) AdditionEnolates, Amines, Thiolates4-(1-Substituted-2-nitroethyl)-1-methyl-1H-pyrazole masterorganicchemistry.comyoutube.com
[3+2] CycloadditionNitrile Ylides, Nitrones, AzidesFused or spiro-heterocyclic systems mdpi.com
Diels-Alder CycloadditionElectron-rich dienes (e.g., tetrazines)Fused bicyclic systems nih.gov

Derivatization and Functionalization of the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle that can undergo various modifications, including substitution, functionalization at the nitrogen, and annulation to form fused systems.

Substitution Reactions on the Pyrazole Nucleus

In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, which has the highest electron density. rrbdavc.orgquora.com Since this position is occupied in the title compound, electrophilic substitution at other positions (C3 or C5) is less favorable. However, nucleophilic substitution reactions are also possible, particularly on pyrazole rings bearing electron-withdrawing groups. Research has shown that in the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole, nucleophilic substitution (amination) occurs at the C5 position, adjacent to the nitro group. researchgate.net This suggests that the 1-methyl-4-[(E)-2-nitroethenyl]pyrazole moiety could potentially undergo nucleophilic substitution at the C5 position, displacing a hydrogen atom, especially under conditions that favor such a mechanism (e.g., vicarious nucleophilic substitution).

Functionalization at the Nitrogen Atom

The title compound is N-methylated at the N1 position. While this bond is generally stable, synthetic strategies often involve the N-alkylation of an unsubstituted pyrazole precursor. The regioselectivity of N-alkylation can be a challenge, often yielding a mixture of N1 and N2 isomers. acs.org However, methods using sterically bulky α-halomethylsilanes as masked methylating agents have been developed to achieve high selectivity for the N1 position. acs.org While reactions modifying the existing N-methyl group are uncommon, it is conceivable that demethylation followed by re-alkylation with different functional groups could be performed to access a variety of N1-substituted analogs. Furthermore, reactions involving N-amination of nitropyrazoles using reagents like hydroxylamine-O-sulfonic acid have been reported, indicating that the pyrazole nitrogen can be a site for further functionalization. researchgate.net

Synthesis of Fused Heterocyclic Systems Containing the Pyrazole Core

The pyrazole ring is a common foundation for constructing fused bicyclic and polycyclic heterocyclic systems, many of which have significant biological activity. nih.gov Common examples include pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. journalijar.comnih.govrsc.org The synthesis of these fused systems typically starts from a pyrazole bearing appropriate functional groups at adjacent positions (e.g., C4 and C5).

Starting from this compound, the nitroethenyl group can be chemically manipulated to install the necessary functionalities for cyclization. For example:

Reduction of the nitroethenyl group to an aminoethyl group, followed by transformation of the C5 position, could provide precursors for annulation.

Oxidative cleavage of the ethenyl double bond could generate a pyrazole-4-carbaldehyde or pyrazole-4-carboxylic acid. These intermediates are widely used in condensation reactions with dinucleophiles to build fused pyridine, pyrimidine, or other heterocyclic rings. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR data (e.g., NOESY, HMBC) for 1-methyl-4-[(E)-2-nitroethenyl]pyrazole has been found. Such data would be essential for the definitive assignment of proton and carbon environments and for confirming the regiochemistry of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While the molecular formula of this compound is established as C₆H₇N₃O₂, leading to a predicted monoisotopic mass of approximately 153.05 Da, no experimental mass spectra or high-resolution mass spectrometry data have been located. This information would be critical for confirming the molecular weight and elemental composition.

Infrared (IR) Spectroscopy

There are no published IR spectra for this compound. An experimental spectrum would be necessary to identify the characteristic vibrational frequencies of its functional groups, such as the nitro group (NO₂), the carbon-carbon double bond (C=C) of the ethenyl bridge, and the pyrazole (B372694) ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information on the electronic transitions of this compound, which would be provided by UV-Vis spectroscopy, is not available. This data would offer insights into the conjugated system formed by the pyrazole ring and the nitroethenyl substituent.

Advanced Synthetic Applications As Building Blocks

Utility in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples utilizing 1-methyl-4-[(E)-2-nitroethenyl]pyrazole as a reactant in MCRs are not extensively documented in dedicated studies, its chemical structure suggests significant potential for such applications. The core of this potential lies in the compound's function as an excellent Michael acceptor.

In a hypothetical MCR scenario, this compound could serve as the electrophilic component. For instance, in a reaction involving a nucleophile (e.g., an enolate or an amine) and another electrophile, the initial step would likely be the conjugate addition of the nucleophile to the nitroethenyl group. The resulting intermediate, a nitronate anion, could then be trapped by the second electrophile, leading to a highly functionalized pyrazole (B372694) derivative in a single pot. Such sequences are common in the synthesis of complex heterocyclic systems like pyrano[2,3-c]pyrazoles, where a Michael addition is often a key step in the cascade beilstein-journals.org. The versatility of MCRs could allow for the rapid generation of diverse molecular libraries based on the pyrazole scaffold, by varying the other components in the reaction.

Precursors for Other Complex Heterocyclic Scaffolds

The reactive nitroethenyl group makes this compound an ideal precursor for the synthesis of more complex, often fused, heterocyclic systems. The transformation of this functional group can be achieved through various synthetic strategies, primarily involving cycloaddition reactions or chemical reduction followed by cyclization.

Cycloaddition Reactions: The electron-deficient double bond of the nitroethenyl moiety can act as a potent dienophile or dipolarophile.

[4+2] Cycloadditions (Diels-Alder Reactions): In a hetero-Diels-Alder reaction, this compound could react with a suitable 1-azadiene to construct pyridine rings fused or linked to the pyrazole core rsc.org. This approach offers a direct route to complex aza-heterocycles.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The compound can react with various 1,3-dipoles. For example, reaction with nitrile imines, generated in situ, would lead to the formation of a new, highly substituted pyrazole ring, creating a bi-pyrazole system nih.gov. This strategy is a powerful tool for constructing molecules with multiple heterocyclic units.

Reduction and Subsequent Cyclization: The nitro group can be selectively reduced to an amino group. The resulting 1-methyl-4-(2-aminoethyl)pyrazole is a valuable intermediate. The primary amine can then participate in cyclization reactions with 1,3-dielectrophiles to form fused heterocyclic systems. For example, reaction with a β-ketoester could yield pyrazolo[4,3-b]pyridine derivatives, which are important scaffolds in medicinal chemistry chim.it. This two-step sequence effectively transforms the nitroethenyl group into a new fused ring.

Reaction TypeReactant PartnerResulting Scaffold
[4+2] Cycloaddition1-AzadienePyrazolo-pyridine derivative
[3+2] CycloadditionNitrile ImineBi-pyrazole derivative
Reduction & Cyclizationβ-KetoesterPyrazolo[4,3-b]pyridine

Integration into Novel Chemical Entities with Non-Biological Research Focuses

Beyond biological applications, functionalized pyrazoles are of interest in materials science and as intermediates for energetic materials. The incorporation of a nitro group, in particular, suggests a potential role in the latter field.

Nitrated pyrazoles are a well-established class of energetic compounds, valued for their high heat of formation, density, and thermal stability mdpi.comnih.gov. While this compound itself is not primarily designed as an explosive, it serves as a precursor for more complex energetic materials. The synthesis of such compounds involves introducing additional nitro groups or other energetic functionalities onto the pyrazole core researchgate.net. The thermal properties of related simple nitropyrazoles, such as 1-methyl-4-nitropyrazole, provide insight into the stability of the core structure. The development of novel energetic materials often focuses on achieving high thermal stability (decomposition temperatures > 200 °C) and low sensitivity to mechanical stimuli like impact and friction nih.gov. The synthesis and characterization of intermediates like this compound are crucial steps in developing advanced materials with tailored properties purdue.edu.

Table of Properties for Related Energetic Precursors

Compound Density (g/cm³) Decomposition Temp. (°C)
1-Methyl-4-nitropyrazole ~1.5 ~160
3,5-Dinitro-1-methylpyrazole 1.69 245

Note: Data is for analogous compounds to illustrate typical properties in this class of materials. NTOA = 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole nih.gov.

Development of Asymmetric Synthetic Routes

The electron-deficient double bond in this compound is an ideal target for asymmetric conjugate addition reactions, also known as asymmetric Michael additions. This class of reactions is a cornerstone of modern organic synthesis for creating new stereocenters with high enantioselectivity mdpi.comresearchgate.net. In this context, the pyrazole derivative acts as the Michael acceptor.

The reaction involves the addition of a nucleophile (e.g., a ketone, aldehyde, or malonate) to the β-position of the nitroethenyl group, catalyzed by a small chiral organic molecule (an organocatalyst) mdpi.comnih.gov. The catalyst, typically a chiral secondary amine (like a proline derivative) or a bifunctional catalyst (like a thiourea (B124793) derivative), activates the reactants and controls the stereochemical outcome of the reaction researchgate.net.

For example, a chiral primary or secondary amine catalyst would react with a ketone nucleophile to form a transient chiral enamine. This enamine would then attack the nitroethenylpyrazole from a specific face, guided by the chiral environment of the catalyst, leading to the formation of a new carbon-carbon bond and a stereocenter with high enantiomeric excess (ee). This strategy provides a powerful method for synthesizing enantioenriched pyrazole derivatives that can serve as chiral building blocks for more complex molecules.

Potential Catalysts for Asymmetric Michael Addition to this compound

Catalyst Type Example Catalyst Nucleophile Example Expected Outcome
Chiral Secondary Amine (S)-Proline Cyclohexanone Enantioenriched γ-nitrocarbonyl pyrazole
Bifunctional Thiourea (R,R)-Takemoto Catalyst Diethyl Malonate Enantioenriched malonate adduct

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.